molecular formula C16H12F4N6O2 B2445378 2-{4-[(5-fluoro-4-{[(2,4,6-trifluorophenyl)methyl]imino}-1,4-dihydropyrimidin-2-yl)amino]-1H-pyrazol-1-yl}acetic acid CAS No. 1497203-41-4

2-{4-[(5-fluoro-4-{[(2,4,6-trifluorophenyl)methyl]imino}-1,4-dihydropyrimidin-2-yl)amino]-1H-pyrazol-1-yl}acetic acid

Cat. No.: B2445378
CAS No.: 1497203-41-4
M. Wt: 396.306
InChI Key: RCWOCVLRCSVVOQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . Another method involves the condensation of 2,4,5-trifluoronitrobenzene (I) and diethyl malonate .


Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a common reaction involving this type of compound . It involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Scientific Research Applications

Mechanisms of Polysaccharide Pyrolysis

Understanding the pyrolytic behavior of various naturally occurring and synthetic polysaccharides, including their linkage types and the effects of inorganic additives on pyrolytic pathways, is crucial in the formation of one-, two-, and three-carbon products. The chemical mechanisms involved in these processes are essential for creating a comprehensive knowledge base on the thermal decomposition of polysaccharides, relevant in various industrial applications (Ponder & Richards, 2010).

Novel Substituted 1,3-Thiazolidin-4-ones Synthesis

The synthesis and structural elucidation of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones offer insights into the conformation of these compounds. This information can be beneficial in the field of synthetic chemistry, particularly in understanding the reaction mechanisms and product stability in different chemical environments (Issac & Tierney, 1996).

Properties

IUPAC Name

2-[4-[[5-fluoro-4-[(2,4,6-trifluorophenyl)methylamino]pyrimidin-2-yl]amino]pyrazol-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F4N6O2/c17-8-1-11(18)10(12(19)2-8)4-21-15-13(20)5-22-16(25-15)24-9-3-23-26(6-9)7-14(27)28/h1-3,5-6H,4,7H2,(H,27,28)(H2,21,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCWOCVLRCSVVOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)CNC2=NC(=NC=C2F)NC3=CN(N=C3)CC(=O)O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F4N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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